Benzophenone

Catalog No.
S520914
CAS No.
119-61-9
M.F
C13H10O
C13H10O
C6H5COC6H5
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone

CAS Number

119-61-9

Product Name

Benzophenone

IUPAC Name

diphenylmethanone

Molecular Formula

C13H10O
C13H10O
C6H5COC6H5

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

RWCCWEUUXYIKHB-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (<1 mg/ml at 77 °F) (NTP, 1992)
In water, 1.37X10+2 mg/L at 25 °C
One gram dissolves in 7.5 mL alcohol and 6 mL ether; soluble in chloroform
Very soluble in acetone, acetic acid, and carbon disulfide; soluble in benzene and methanol.
0.137 mg/mL at 25 °C
Solubility in water: none
insoluble in water and glycerol; slightly soluble in propylene glycol; soluble in oils
very soluble (in ethanol)

Synonyms

Benzophenone; Diphenyl ketone; Diphenylketone; Diphenylmethanone;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

The exact mass of the compound Benzophenone is 182.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 77° f) (ntp, 1992)137 mg/l (at 25 °c)7.52e-04 m0.137 mg/ml at 25 °cin water, 1.37x10+2 mg/l at 25 °cone gram dissolves in 7.5 ml alcohol and 6 ml ether; soluble in chloroformvery soluble in acetone, acetic acid, and carbon disulfide; soluble in benzene and methanol.0.137 mg/ml at 25 °csolubility in water: nonesolubility in water: very poorinsoluble in water and glycerol; slightly soluble in propylene glycol; soluble in oilsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8077. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Benzophenone (BP) is a foundational diaryl ketone widely procured as a Norrish Type II photoinitiator, a UV absorber, and a versatile synthetic intermediate. Operating via a bimolecular hydrogen-abstraction mechanism when paired with a synergist (typically a tertiary amine), BP is the industrial benchmark for surface-curing applications in UV-formulated inks, coatings, and adhesives. Its highly conjugated aromatic structure provides strong UV absorption (λmax ~250–260 nm and ~340 nm), driving an exceptionally efficient intersystem crossing to the reactive triplet state. For procurement teams, BP represents the most cost-effective solution for mitigating oxygen inhibition at the coating surface, making it an indispensable component either as a standalone surface initiator or in synergistic blends (e.g., with Type I cleavage initiators) to achieve optimal cure profiles in non-food-contact industrial applications .

Substituting Benzophenone with other photoinitiators—such as Type I aliphatic-aromatic ketones (e.g., Irgacure 184) or substituted analogs (e.g., 4-methylbenzophenone)—fundamentally alters the curing kinetics and spatial distribution of polymerization. Type I initiators undergo unimolecular homolytic cleavage, which is highly effective for deep through-curing but leaves thin films susceptible to severe oxygen inhibition, resulting in tacky surfaces. Conversely, BP relies on hydrogen abstraction from an amine synergist, generating aminoalkyl radicals that actively scavenge surface oxygen. Furthermore, replacing BP with substituted derivatives like 4-methylbenzophenone or polymeric benzophenones increases molecular weight, thereby reducing the molar reactivity per gram and altering penetrant diffusion rates in preformed polymer matrices. Consequently, generic substitution compromises surface hardness, increases formulation costs, and disrupts the delicate balance of surface-to-bulk curing required in high-speed industrial coating lines .

Superior Surface Photografting Density vs. Norrish Type I Initiators

In surface-functionalization applications, Benzophenone demonstrates significantly higher efficacy for localized surface activation compared to Norrish Type I initiators like 2,2-Dimethoxy-2-phenylacetophenone (DMPA). Because BP requires a proton donor, it preferentially abstracts hydrogen from the adjacent polymer surface (e.g., cyclo-olefin polymers) rather than initiating in the bulk solvent. Quantitative testing of 10 µm-thick printed barriers in microchannels revealed that surfaces treated with BP achieved an average burst pressure of ~3.38 MPa. In contrast, substitution with an equivalent mole fraction of DMPA resulted in a 34% decrease in burst pressure (2.23 MPa) due to DMPA's tendency to undergo homolytic cleavage in the bulk rather than forming dense surface activation sites [1].

Evidence DimensionBurst pressure of surface-grafted barriers (indicator of surface activation density)
Target Compound Data~3.38 MPa burst pressure
Comparator Or Baseline2,2-Dimethoxy-2-phenylacetophenone (DMPA): 2.23 MPa burst pressure
Quantified DifferenceBP yields a 51% higher burst pressure (preventing the 34% decrease seen with DMPA) at equivalent mole fractions.
Conditions10 µm-thick barrier printed on COP microchannels via UV flood exposure.

Critical for buyers in 3D printing and microfluidics who require high-density covalent bonding at the substrate interface without unwanted bulk polymerization.

Near-Unity Intersystem Crossing Quantum Yield for Maximum Photon Utilization

The commercial viability of Benzophenone as a photoinitiator and triplet sensitizer is driven by its exceptional photophysical kinetics. Upon UV excitation to the S1(n,π*) state, BP undergoes rapid intersystem crossing (ISC) to the T1(n,π*) triplet state with a characteristic time of approximately 10 ps. This transition occurs with a quantum yield (Φ_ISC) of nearly 1.0, independent of the solvent environment. In contrast, many alternative chromophores and direct-cleavage initiators exhibit significant non-radiative decay from the singlet state, wasting absorbed photon energy [1]. This near-unity triplet yield ensures that almost every absorbed photon is converted into a reactive triplet state capable of hydrogen abstraction or triplet-triplet energy transfer.

Evidence DimensionIntersystem crossing (ISC) quantum yield (Φ_ISC)
Target Compound DataΦ_ISC ≈ 1.0 (characteristic time ~10 ps)
Comparator Or BaselineStandard fluorescent chromophores / Type I initiators: Significant non-radiative singlet decay (Φ_ISC << 1.0)
Quantified DifferenceBP converts virtually 100% of absorbed photons to the reactive triplet state, minimizing energy loss.
ConditionsSubpicosecond time-resolved absorption spectroscopy across various solvents.

Allows formulators to minimize photoinitiator loading concentrations while maintaining high reactivity in UV-curing and photosensitization workflows.

Superior Surface Curing and Oxygen Scavenging vs. 1-Hydroxycyclohexyl Phenyl Ketone

In thin-film UV coatings cured in ambient air, oxygen rapidly quenches free radicals, leading to incomplete surface polymerization (tackiness). Benzophenone, when formulated with an amine synergist (e.g., MDEA), overcomes this limitation far more effectively than Type I cleavage initiators like 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184). The bimolecular reaction between BP and the amine generates an aminoalkyl radical that actively consumes dissolved oxygen at the coating surface. While Irgacure 184 is highly efficient for deep through-curing due to its unimolecular cleavage, it suffers from severe surface oxygen inhibition. Consequently, industrial formulations frequently utilize BP either as the primary surface initiator or in a 50:50 blend with Irgacure 184 to achieve a tack-free surface without requiring expensive inert gas blanketing .

Evidence DimensionMechanism of oxygen inhibition mitigation at the coating surface
Target Compound DataGenerates oxygen-scavenging aminoalkyl radicals for tack-free surface cure
Comparator Or BaselineIrgacure 184 (Type I): Unimolecular cleavage; highly susceptible to surface oxygen quenching
Quantified DifferenceBP enables complete surface curing in ambient air, whereas pure Type I initiators leave tacky surfaces under identical atmospheric conditions.
ConditionsThin-film UV clear coatings cured in ambient air.

Drives the procurement of BP as a mandatory surface-cure booster in air-cured industrial varnishes and inks, eliminating the need for nitrogen-blanketed curing lines.

Higher Penetrant Mobility for Uniform Radical Distribution vs. Bis-Benzophenone

When used as an additive to induce radical-based branching or cross-linking in preformed polymers (such as glassy polystyrene), the molecular size of the photoinitiator dictates its diffusion coefficient and ultimate spatial distribution. Monofunctional Benzophenone (BP) exhibits significantly higher molecular mobility than its bifunctional counterpart, bis-benzophenone (BP-BP), because penetrant diffusion scales inversely with molecular size. This higher mobility allows BP to distribute more uniformly throughout the polymer matrix, reducing the probability of localized self-quenching that occurs when excited chromophores are densely clustered. While BP-BP provides a bridging mechanism, BP's superior diffusion profile makes it the preferred choice when uniform, non-localized hydrogen abstraction is required across a dense polymer network [1].

Evidence DimensionMolecular mobility and spatial distribution in preformed polymers
Target Compound DataHigh mobility, uniform radical distribution
Comparator Or BaselineBis-benzophenone (BP-BP): Lower mobility (more than twice the size), localized radical clustering
Quantified DifferenceBP diffuses significantly faster through glassy matrices, minimizing the self-quenching associated with the localized high concentrations of BP-BP.
ConditionsUV irradiation of incorporated photoinitiators in glassy polystyrene (PS).

Crucial for materials scientists procuring photoinitiators for post-polymerization modification, where uniform penetrant diffusion is required to prevent heterogeneous cross-linking.

High-Speed Industrial UV Clear Coatings

Directly leveraging BP's superior oxygen-scavenging mechanism (when paired with an amine synergist), it is the standard choice for overprint varnishes and wood coatings cured in ambient air. In these scenarios, Type I initiators would leave a tacky surface, making BP an essential procurement item for achieving hard, tack-free surface finishes without nitrogen blanketing.

Surface Photografting in Microfluidics and 3D Printing

Utilizing BP's requirement for a proton donor, it is applied to thermoplastic substrates (like cyclo-olefin polymers) to generate dense surface-activation sites. It significantly outperforms Norrish Type I alternatives by preventing unwanted bulk solvent polymerization, ensuring high-fidelity covalent bonding at the substrate interface[1].

Triplet Sensitization in Photochemical Synthesis

Capitalizing on its ~1.0 intersystem crossing quantum yield, BP is procured as a highly efficient triplet energy donor for driving photochemical reactions (e.g., Paternò-Büchi reactions or sensitizing other chromophores). It is the optimal choice where maximum photon-to-triplet conversion is mandatory for high synthetic yields [2].

Post-Polymerization Cross-Linking of Glassy Polymers

Benefiting from its high molecular mobility compared to bulky bis-benzophenones, BP is used to uniformly infuse and cross-link preformed polymer matrices. This ensures homogeneous radical distribution and consistent mechanical properties, preventing the localized self-quenching seen with larger photoinitiators [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Benzophenone appears as white solid with a flowery odor. May float or sink in water. (USCG, 1999)
NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder; Liquid; Other Solid
White solid with sweet, rose-like odor; [Hawley] White crystalline solid with a pleasant odor; [MSDSonline]
Solid
WHITE CRYSTALS WITH FLOWERY ODOR.
white rhombic crystals or flakes with a mild powdery floral odour
White solid with flowery odor.

Color/Form

Orthorhombic prisms from alcohol (alpha); monoclinic prisms (beta)
Rhombic prisms (stable form), monoclinic prisms (labile form), white crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

182.073164938 Da

Monoisotopic Mass

182.073164938 Da

Boiling Point

582.6 °F at 760 mmHg (NTP, 1992)
305.9 °C
305.00 to 307.00 °C. @ 760.00 mm Hg
305Â °C
583 °F

Flash Point

greater than 270 °F (USCG, 1999)
146 °C

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 6.3

Density

1.085 at 122 °F (USCG, 1999) - Denser than water; will sink
1.111 g/cu cm at 18 °C
Relative density (water = 1): 1.1
1.085

LogP

3.18
3.18 (LogP)
3.18
log Kow = 3.18
3.38
3.39

Odor

Geranium-like odor
Sweet, rose-like odo

Decomposition

When heated to decomp it emits acrid and irritating fumes.
>320Â °C

Appearance

Solid powder

Melting Point

alpha-118.6 °F; beta-79 °F; gamma-117 °F. (NTP, 1992)
48.5 °C
Melting point: 47 °C (gamma-Benzophenone)
26 °C
48.5Â °C
119 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

701M4TTV9O

GHS Hazard Statements

Aggregated GHS information provided by 4641 companies from 49 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 84 of 4641 companies. For more detailed information, please visit ECHA C&L website;
Of the 48 notification(s) provided by 4557 of 4641 companies with hazard statement code(s):;
H373 (37.2%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (78.6%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Benzophenone is a white crystal or prism. It has an odor similar to geraniums. Benzophenone is soluble in water. Benzophenone has been detected in various foods including muscat grapes and black teas. USE: Benzophenone is used in the manufacture of drugs, insecticides, and other chemicals, and as a flavor ingredient. It is also present in some paints, lacquers and varnishes. Benzophenone is used to prevent UV light from damaging scents and colors in erpfumes and soaps. EXPOSURE: Exposure to benzophenone may occur through inhalation of vapors from surface coatings, dermal contact with personal care products and household cleaners and ingestion of foods using benzophenone as a flavor ingredient. Benzophenone can migrate to food from packaging printed with UV-cured inks, either by direct contact or by benzophenone vapors. If benzophenone is released to the environment it will be degraded in air. It may be broken down by light. It will volatilize from soil and water surfaces. Benzophenone is expected to be mobile in soil. It is not expected to build up in aquatic organisms. RISK: Bronchitis, allergic asthma and skin rash were reported in a worker who breathed in air surrounding pots of hot benzophenone. In skin patch tests of about 1,000 individuals, about 1-2% of the subjects had an allergic skin reaction to benzophenone. Tissue damage was found in the liver, kidney or nose of laboratory animals given high concentrations of benzophenone in food daily through most of their lives. Some of the animals developed liver tumors, leukemia, or a special type of cancer of the liver, kidney and other tissues (histiocytic sarcoma). Daily application of benzophenone to the skin did not produce tumors in another study of laboratory animals. The International Agency for Research on Cancer determined that benzophenone is possibly carcinogenic to humans, based on evidence for cancer in laboratory animals. The potential for benzophenone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 13th Report on Carcinogens. (1-9; SRC)

MeSH Pharmacological Classification

Photosensitizing Agents

Vapor Pressure

0.00193 [mmHg]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

119-61-9
84-65-1

Absorption Distribution and Excretion

The percutaneous absorption of benzophenone was determined in vivo in monkeys. Absorption through occluded skin was approximately 70% of the applied dose in 24 hr. Under unoccluded conditions skin penetration was reduced to 44%, presumably because of evaporation from the site of application.
/The authors/ gave /benzophenone/ orally ... (100 or 400 mg/kg) ... once per day for 3 days, to ovariectomized Sprague-Dawley (SD) rats, and all rats were killed 24 h after being given the last dose. ... At 24 hr after the last dose, the mean serum concentrations of benzophenone, benzhydrol and p-hydroxybenzophenone in the high-dosed rats were 10.4+/-1.0, 1.5+/-0.3, and 0.7+/-0.2 (mean +/- SE) umol/L, respectively, whereas in the serum of low-dosed rats these compounds were not detected. When a single oral administration of benzophenone (100 or 400 mg/kg) was given to intact female rats, serum concentrations of benzophenone, benzhydrol and p-hydroxybenzophenone increased in a dose-dependent manner 6 hr later. ...
... The percutaneous absorption of the fragrances benzyl acetate and five other benzyl derivatives (benzyl alcohol, benzyl benzoate, benzamide, benzoin and benzophenone) was determined in vivo in monkeys. Absorption through occluded skin was high for all cmpd (approx 70% of the applied dose in 24 hr) and no significant differences between the values for the different cmpd were observed. No correlations were seen between skin penetration of these cmpd and their octanol-water partition coefficients. Under unoccluded conditions skin penetration of the fragrances was reduced and there was great variability between cmpd, presumably because of variations in the rates of evaporation from the site of application.

Metabolism Metabolites

In male Sprague-Dawley rats that received benzophenone by gavage, 1% of the administered dose was detected as p-hydroxybenzophenone in enzymetreated urine samples, but not in unhydrolyzed urine (Stocklinski et al., 1979). No p-hydroxybenzophenone was detected in the feces.
The results from recent studies show that some benzophenones (BPs) and their hydroxylated metabolites can function as weak estrogens (E2) in the environment. However, little is known about the structure-activity relationship of these molecules. We have examined the effects of exposure to ten different BPs on the proliferation of estrogen receptor (ER)-positive breast cancer cells and on the transcriptional activity of E2-target genes. We analyzed two genes that are tightly linked with estrogen-mediated proliferation, the CXCL12 and amphiregulin genes and two classical estrogen-responsive genes, the pS2 and progesterone receptor. Significant differences in the BPs efficiency to induce cell proliferation and endogenous E2-target gene expressions were observed. Using ERE-, Sp1-, AP1- and C3-reporter genes that contain different ER-binding sites in their promoter, we also showed significant differences in the BPs efficiency in activation of the ER transactivation. Together, our analyzes showed that the most active molecule is 4-hydroxy-BP. Docking analysis of the interaction of BPs in the ligand-binding pocket of ERa suggests that the minimum structural requirement for the estrogenic activity of BPs is a hydroxyl (OH) group in the phenyl A-ring that allows interaction with Glu-353, Arg-394 or Phe-404, which enhances the stability between BPs and ERa. Our modeling also indicates a loss of interaction between the OH groups of the phenyl B-ring and His-524. In addition, the presence of some OH groups in the phenyl B-ring can create repulsion forces, which may constrain helix 12 in an unfavorable position, explaining the differential estrogenic effects of BPs. These results, together with our analysis of BPs for their potency in activation of cell proliferation and ER-mediated transcription, report an improved understanding of the mechanism and structure-activity relationship of BPs. /benzophenones/
Benzophenone's main metabolic pathway in the rabbit is by reduction to benzhydrol, which is excreted in urine conjugated with glucoronic acid. Small amount (1%) is converted to p-hydroxybenzophenone following oral administration to rats. No p-hydroxybenzohydrol was detected in urine or feces.
Benzophenone is a known human metabolite of cinnarizine.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Benzophenone

Biological Half Life

0.07 Days

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

Methods of Manufacturing

Benzophenone is usually produced by atmospheric oxidation of diphenylmethane in the presence of metal catalysts such as copper naphthenate. Other processes include Friedel-Crafts acylation of benzene with benzoyl chloride or of benzene with phosgene.
Prepared by the Friedel-Crafts ketone synthesis from benzene and benzoyl chloride in the presence of AlCl3 ... By decarboxylation of o-benzoylbenzoic acid in the presence of copper catalyst.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Construction
Printing and Related Support Activities
Printing Ink Manufacturing
Plastics Product Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Methanone, diphenyl-: ACTIVE
Purification: crystallization from alcohol.
Benzophenone-1, -3, -4, -5, -9 and-11 are compounds made from 2-hydroxybenzophenone. These compounds are powders. In cosmetics and personal care products, Benzophenone-1 and Benzophenone-3 are used mostly in the formulation of nail polishes and enamels. These Benzophenone ingredients are also used in bath products, makeup products, hair products, sunscreens and skin care products. /Benzophenones/
Benzophenone can migrate to food from packaging printed with UV-cured inks, either by direct contact or by benzophenone vapors.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: benzophenone; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.12 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: benzophenone; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.1 ug/L.

Clinical Laboratory Methods

Benzophenone-UV filters (BP-UV filters) are extensively used in cosmetics products to avoid damaging effects of UV radiation. Despite their low toxicity, many research papers indicate that BP-UV filters are weak endocrine disruptors (EDCs). There are clear relationships between BP-UV filters exposure and several health disorders such as carcinogenesis and malformations observed in animals. In the present work, a new sample treatment procedure by dispersive liquid-liquid microextraction (DLLME) is proposed for the extraction of six BPs, namely benzophenone-1 (BP-1), benzophenone-2 (BP-2), benzophenone-3 (BP-3), benzophenone-6 (BP-6), benzophenone-8 (BP-8) and 4-hydroxybenzophenone (4-OH-BP), in human serum samples, followed by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis. The method involves an enzymatic treatment to quantify the total content (free plus conjugated species) of BP-UV filters in serum. The extraction parameters were accurately optimized using multivariate optimization approach. Benzophenone-d10 (BP-d10) was used as surrogate. Limits of quantification (LOQs) ranged from 0.4 to 0.9 ng mL(-1) and inter-day precision (evaluated as relative standard deviation) ranged from 1.9% to 13.1%. The method was validated using matrix-matched calibration and a recovery assay. Recovery rates for spiked samples ranged from 97% to 106%, and acceptable linearity was obtained up to concentrations of 40 ng mL(-1). The method was applied to the determination of the target compounds in human serum samples from 20 randomly selected anonymous individuals. /Benzophenones/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C.
Benzophenone should be stored under cool, dry conditions. A temperature above 45 °C should be avoided (risk of caking).

Interactions

BACKGROUND: Ketoprofen, suprofen and tiaprofenic acid are arylpropionic anti-inflammatories. Their chemical structures share the same elements as the benzoyl radical and the tiophene ring. We experienced nine cases of ketoprofen photoallergy, seven cases of suprofen photoallergy and three cases of tiaprofenic photoallergy. PURPOSE: To find the key structure of photosensitivity and photocross-reactivity to ketoprofen, suprofen and tiaprofenic acid. METHODS: : Three animals were tested for phototoxicity and six animals for the photosensitization potentials of ketoprofen, suprofen, tiaprofenic acid and benzophenone, and the photocross-reactivity of the above chemicals. Test substances were applied symmetrically on both sides of the animals' backs. The animals were irradiated with 180 mJ/cm2 UVB ((1/2) MED) and 10 J/cm2 UVA on the left side. The reactions were read on days 2, 3 and 4. The photosensitization potentials of ketoprofen, suprofen, tiaprofenic acid and benzophenone were determined using the Adjuvant-Strip method. Six animals were assigned to each test group and to a control group. RESULTS: Ketoprofen, suprofen, tiaprofenic acid and propionic acid showed negative reactions with the phototoxic test. Benzophenone showed phototoxic reactions to 40% acetone (ac.), 20% ac. and 10% ac. Therefore, we used 5% aq. benzophenone with the photosensitization test. Ketoprofen was the strongest photosensitizer (6/6) and showed photocross-reactivities to suprofen (2/6), tiaprofenic acid (3/6) and benzophenone (6/6). Suprofen was a strong photosensitizer (4/6) and showed photocross-reactivities to ketoprofen (1/4) and tiaprofenic acid (2/4), but not to benzophenone. Tiaprofenic acid was also a photosensitizer (2/6) but showed a photocross-reactivity only to benzophenone (2/2). Benzophenone was also the strongest photosensitizer (6/6), but did not photocross-react to the above three chemicals. CONCLUSION: From the test results, it appears that benzoyl radical is the key structure for photosensitivity and the photocross-reactivity of ketoprofen, suprofen and tiaprofenic acid. The whole structure of benzophenone was needed to induce photosensitization of benzophenone. The animals that were photosensitized from the entire structure of benzophenone did not photocross-react to ketoprofen, suprofen or tiaprofenic acid.

Dates

Last modified: 08-15-2023

Potentiation of lethal and sub-lethal effects of benzophenone and oxybenzone by UV light in zebrafish embryos

Yueyang Zhang, Prachi Shah, Fan Wu, Peipei Liu, Jing You, Greg Goss
PMID: 33887502   DOI: 10.1016/j.aquatox.2021.105835

Abstract

Benzophenones are widely used as organic UV filters in many personal care products, especially sunscreen, to protect humans from UV radiation. The increasing use of benzophenone class UV filters has raised concerns about the potential effects on the aquatic environment. These organic UV filters are designed to absorb UV light. However, to date, studies have not considered the potential of UV light to potentiate the toxicity of benzophenones in aquatic organisms. In this study using zebrafish embryos, we assessed the median lethal concentration (LC
) and sub-lethal effects of benzophenone and oxybenzone either under natural levels of UV light or under laboratory light conditions. The LC
value in zebrafish embryos under both light conditions of oxybenzone was lower when compared to benzophenone. Interestingly, UV light significantly decreased the LC
values (increased toxicity) of both benzophenone and oxybenzone. The presence of UV light induced a significant increase in hydroxyl radical formation and this was reflected in both increased SOD activity and lipid peroxidation in oxybenzone treated groups. Exposure to either benzophenone or oxybenzone also delayed hatching between 60 and 96 hpf when comparing to the control group while UV exposure further delayed hatching only in oxybenzone-exposed embryos. The results demonstrate the importance of involving UV light in toxicity testing for UV filters and provide much-need information on the UV-induced toxicity of benzophenone and oxybenzone under ecologically realistic conditions.


Fate of Benzophenone, Benzophenone-3 and Caffeine in Lab-Scale Direct River Water Treatment by Hybrid Processes

Minja Bogunović, Tijana Marjanović, Ivana Ivančev-Tumbas
PMID: 34444439   DOI: 10.3390/ijerph18168691

Abstract

Emerging microcontaminants benzophenone (BP), benzophenone-3 (BP-3) and caffeine (CF) are widely used anthropogenic markers from a group of pharmaceuticals and personal care products. They have different logD values and charges at neutral pH (2.96 neutral for BP; 3.65 negative and neutral for BP-3; 0.28 and neutral for CF). The goal of this study was to assess the efficacy of coagulation/flocculation/sedimentation (C/F/S), adsorption onto two types of powdered activated carbon (PAC)/sedimentation (PAC/S) and the combination of these two processes in different dosing sequences (PAC/C/F/S) and with/without ultrafiltration (powdered activated carbon/ultrafiltration-PAC/UF, coagulation/UF-CoA/UF) for the removal of selected micropollutants from river water. It was shown that the removal efficiency of benzophenones by coagulation depends on the season, while CF was moderately removed (40-70%). The removal of neutral BP by two PACs unexpectedly differed (near 40% and ˃93%), while the removal of BP-3 was excellent (>95%). PACs were not efficient for the removal of hydrophilic CF. Combined PAC/C/F/S yielded excellent removal for BP and BP-3 regardless of PAC type only when the PAC addition was followed by C/F/S, while C/F/S efficiency for CF diminished. The combination of UF with PAC or coagulant showed also high efficacy for benzophenones, but was negligible for CF removal.


Visible-Light-Driven and Self-Hydrogen-Donated Nanofibers Enable Rapid-Deployable Antimicrobial Bioprotection

Fan Wu, Peiwen He, Xinyi Chang, Wenling Jiao, Lifang Liu, Yang Si, Jianyong Yu, Bin Ding
PMID: 33656273   DOI: 10.1002/smll.202100139

Abstract

The novel coronavirus SARS-CoV-2 has prompted a worldwide pandemic and poses a great threat to public safety and global economies. Most present personal protective equipment (PPE) used to intercept pathogenic microorganisms is deficient in biocidal properties. Herein, we present green nanofibers with effective antibacterial and antiviral activities that can provide sustainable bioprotection by continuously producing reactive oxygen species (ROS). The superiority of the design is that the nanofibers can absorb and store visible light energy and maintain the activity under light or dark environment. Moreover, the nanofibers can uninterruptedly release ROS in the absence of an external hydrogen donor, acting as a biocide under all weather conditions. A facile spraying method is proposed to rapidly deploy the functional nanofibers to existing PPE, such as protective suits and masks. The modified PPE exhibit stable ROS production, excellent capacity for storing activity potential, long-term durability, and high bactericidal (>99.9%) and viricidal (>99.999%) efficacies.


Synthesis, characterization, anti-inflammatory and anti-Helicobacter pylori activities of novel benzophenone tetracarboxylimide benzoyl thiourea cross-linked chitosan hydrogels

Nadia A Mohamed, Nahed A Abd El-Ghany, Marwa M Abdel-Aziz
PMID: 33878358   DOI: 10.1016/j.ijbiomac.2021.04.095

Abstract

Chitosan (Cs) was cross-linked with four various quantities of 4,4'-(5,5'‑carbonylbis(1,3-dioxoisoindoline-5,2-diyl))dibenzoyl isothiocyanate. Elemental analysis, FTIR and
H NMR spectroscopy assured that the amino groups of chitosan reacted with the isothiocyanate groups of the cross-linker producing four new hydrogels namely as BBTU-Cs-1, BBTU-Cs-2, BBTU-Cs-3, and BBTU-Cs-4 according to the increment of their cross-linking content, respectively. SEM showed their porous structures and XRD indicated their amorphous nature. Their swell ability increased with decreasing the medium pH value and with increasing cross-linking density. In comparison with the popular COX inhibitor Celecoxib, these hydrogels showed an inhibition activity towards COX enzymes with selective inhibition towards COX-2. Their inhibition activity could be arranged as follows: Celecoxib > BBTU-Cs-4 > BBTU-Cs-3 > BBTU-Cs-2 > BBTU-Cs-1. BBTU-CS-4 hydrogel exhibited a potent inhibition against COX-2 (IC
0.42 μg/ml) compared with that observed for the standard Celecoxib (IC
0.26 μg/ml). BBTU-Cs-4 is more potent against H. pylori compared to the other hydrogels. BBTU-Cs-4 at a concentration of 7.81 μg/ml is able to kill 100% of the H. pylori and exhibits a preferential ability to inhibit 89.35% of COX-2 than COX-1 (0%). These findings make BBTU-Cs-4 a promising anti-H. pylori and selective anti-inflammatory agent.


Synergistic bactericidal effects of pairs of photosensitizer molecules activated by ultraviolet A light against bacteria in plasma

Qinati Feyissa, Fei Xu, Zina Ibrahim, Ying Li, Kevin L Xu, Zihan Guo, Justen Ahmad, Jaroslav G Vostal
PMID: 33219568   DOI: 10.1111/trf.16180

Abstract

The current approach to reducing bacterial contamination in blood transfusion products is through detection or pathogen reduction methods, some of which utilize ultraviolet (UV) light photosensitizers. A small number of photosensitizers are being used as single agents in combination with UV light, but their efficacy can be limited against some pathogens. Benzophenone (BP) and vitamins B1, B6, and K3 have been identified as effective UVA photosensitizers for inactivation of bacteria. We evaluated whether combining pairs of photosensitizers in this group would have synergistic bactericidal effects on Gram-negative and Gram-positive bacteria.
Bacteria species of Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Klebsiella pneumoniae were mixed with 0 to 100 mM concentrations of photosensitizers and exposed to UVA irradiation at 18 J/cm
to assess their bactericidal effects.
Single photosensitizers irradiated with UVA produced a range of bactericidal activity. When combined in pairs, all demonstrated some synergistic bactericidal effects with up to 4-log reduction above the sum of activities of individual molecules in the pair against bacteria in plasma. Photosensitizer pairs with BP had the highest synergism across all bacteria. With vitamin K3 in the pair, synergism was evident for Gram-positive but not for Gram-negative bacteria. Vitamin B1 and vitamin B6 had the least synergism. These results indicate that a combination approach with multiple photosensitizers may extend effectiveness of pathogen reduction in plasma.
Combining photosensitizers in pathogen reduction methods could improve bactericidal efficacy and lead to use of lower concentrations of photosensitizers to reduce toxicities and unwanted side effects.


Free available chlorine initiated Baeyer-Villiger oxidation: A key mechanism for chloroform formation during aqueous chlorination of benzophenone UV filters

Xinyi Zhang, Dongbin Wei, Xuefeng Sun, Chenzhong Bai, Yuguo Du
PMID: 33011608   DOI: 10.1016/j.envpol.2020.115737

Abstract

Chloroform, a regulated disinfection by-product in water, is often generated during chlorination disinfection treatment. However, the formation of chloroform is heavily dependent on the molecular structures of precursors. Moreover, compounds containing ketone moiety are ubiquitous in water environments. However, it is unclear if they can generate chloroform during chlorination. In this study, 14 benzophenones (BPs), efficient and widely used UV filters, with different substituents were selected to explore chloroform formation during chlorination. All 14 BPs generated chloroform, with yields dependent on their molecular structures and operational conditions. Compounds 2,2',4,4'-tetrahydroxy-BP and benzophenone produced the highest and lowest chloroform of 0.313 and 0.013 g/g, respectively, corresponding to the fastest and slowest formation rate constants of 1.41 × 10
and 2.71 × 10
min
. Alkaline conditions and high chlorine dosages were favorable to chloroform formation. Three reactions played key roles in chloroform formation from BPs: (1) chlorine initiated Baeyer-Villiger oxidation converted ketone moieties of BP molecules into esters; (2) the esters further underwent hydrolysis and formed phenolic and benzoic products; and (3) benzoic acids underwent decarboxylation and hydrolysis to form phenolic products. Subsequently, these phenolic products could further generate chloroform in the chlorination system. More importantly, BPs could generate chloroform in the ambient water matrices during practical chlorination treatment. This work emphasized the critical role of Baeyer-Villiger oxidation for chloroform formation, implying that pollutants containing aromatic ketone moieties generate chloroform during chlorination disinfection, and their potential risk should therefore be reviewed.


Multifunctional Reactive MALDI Matrix Enabling High-Lateral Resolution Dual Polarity MS Imaging and Lipid C═C Position-Resolved MS

Fabian Wäldchen, Franziska Mohr, Andreas H Wagner, Sven Heiles
PMID: 32924439   DOI: 10.1021/acs.analchem.0c03150

Abstract

Local lipid variations in tissues are readily revealed with mass spectrometry imaging (MSI) methods, and the resulting lipid distributions serve as bioanalytical signatures to reveal cell- or tissue-specific lipids. Comprehensive MSI lipid mapping requires measurements in both ion polarities. Additionally, structural lipid characterization is necessary to link the lipid structure to lipid function. Whereas some structural elements of lipids are readily derived from high-resolution mass spectrometry (MS) and tandem-MS (MS
), the localization of C
C double bonds (DBs) requires specialized fragmentation and/or functionalization methods. In this work, we identify a multifunctional matrix-assisted laser desorption/ionization (MALDI) matrix for spatially resolved lipidomics investigations that reacts with lipids in Paternò-Büchi (PB) reactions during laser irradiation facilitating DB-position assignment and allows dual-polarity high-resolution MALDI-MSI and MALDI MS
I studies. By screening 12 compounds for improved ionization efficiency in positive-/negative-ion mode and the functionalization yield compared to the previously introduced reactive MALDI matrix benzophenone, 2-benzoylpyridine (BzPy) is identified as the best candidate. The new matrix enables DB localization of authentic standards belonging to 12 lipid classes and helps to assign 133/58 lipid features in positive-/negative-ion mode from mouse cerebellum tissue. The analytical capabilities of BzPy as a multifunctional MALDI-MSI matrix are demonstrated by imaging endogenous and PB-functionalized lipids in mouse kidney sections with 7 μm lateral resolution in both ion modes. Tracking diagnostic lipid DB-position fragment ions in mouse pancreatic tissue with down to 10 μm pixel size allows us to identify the islets of Langerhans associated with lipid isomer upregulation and depletion.


Phytochemicals and Biological Activities of

Hosakatte Niranjana Murthy, Dayanand Dalawai, Yaser Hassan Dewir, Abdullah Ibrahim
PMID: 33276654   DOI: 10.3390/molecules25235690

Abstract

(Gaertn.) Desr. is an evergreen tree that yields edible fruits, oil, and resin. It is a source of "gamboge", a gum/resin that has a wide range of uses. The fruits, leaves, and seeds of this tree are rich in bioactive compounds, including xanthones, flavonoids, phenolic acids, organic acids, and terpenoids. Evidence from different studies has demonstrated the antioxidant, antifungal, antiviral, hepatoprotective, anticancer, anti-inflammatory, antibacterial, and larvicidal activities of the fruit, leaf, and seed extracts of
. This review summarizes the information on the phytochemicals of
and the biological activities of its active constituents.


Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered

Anuwatchakij Klamrak, Jaran Nabnueangsap, Natsajee Nualkaew
PMID: 34066831   DOI: 10.3390/molecules26092779

Abstract

The synthesis of natural products by
is a challenging alternative method of environmentally friendly minimization of hazardous waste. Here, we establish a recombinant
capable of transforming sodium benzoate into 2,4,6-trihydroxybenzophenone (2,4,6-TriHB), the intermediate of benzophenones and xanthones derivatives, based on the coexpression of benzoate-CoA ligase from
(BadA) and benzophenone synthase from
(GmBPS). It was found that the engineered
accepted benzoate as the leading substrate for the formation of benzoyl CoA by the function of BadA and subsequently condensed, with the endogenous malonyl CoA by the catalytic function of BPS, into 2,4,6-TriHB. This metabolite was excreted into the culture medium and was detected by the high-resolution LC-ESI-QTOF-MS/MS. The structure was elucidated by in silico tools: Sirius 4.5 combined with CSI FingerID web service. The results suggested the potential of the new artificial pathway in
to successfully catalyze the transformation of sodium benzoate into 2,4,6-TriHB. This system will lead to further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups.


Metabolomic Profiling of Mango (

Roberto O Ybañez-Julca, Daniel Asunción-Alvarez, Ivan M Quispe-Díaz, Javier Palacios, Jorge Bórquez, Mario J Simirgiotis, Shagufta Perveen, Chukwuemeka R Nwokocha, Fredi Cifuentes, Adrián Paredes
PMID: 33167456   DOI: 10.3390/molecules25215149

Abstract

Linn popularly known as mango is used in folk medicine to treat gastrointestinal disorders. The aim of this study was to identify the metabolomic composition of lyophilized extract of mango leaf (MIE), to evaluate the antioxidant activity on several oxidative stress systems (DPPH, FRAP, TBARS, and ABTS), the spasmolytic and antispasmodic activity, and intestinal protective effect on oxidative stress induced by H
O
in rat ileum. Twenty-nine metabolites were identified and characterized based on their ultra-high-performance liquid chromatography (UHPLC) high-resolution orbitrap mass spectrometry, these include: benzophenone derivatives, xanthones, phenolic acids, fatty acids, flavonoids and procyanidins. Extract demonstrated a high antioxidant activity in in-vitro assays. MIE relaxed (
< 0.001) intestinal segments of rat pre-contracted with acetylcholine (ACh) (10
M). Pre-incubation of intestinal segments with 100 µg/mL MIE significantly reduced (
< 0.001) the contraction to H
O
. Similar effects were observed with mangiferin and quercetin (10
M;
< 0.05) but not for gallic acid. Chronic treatment of rats with MIE (50 mg/kg) for 28 days significantly reduced (
< 0.001) the H
O
-induced contractions. MIE exhibited a strong antioxidant activity, spasmolytic and antispasmodic activity, which could contribute to its use as an alternative for the management of several intestinal diseases related to oxidative stress.


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